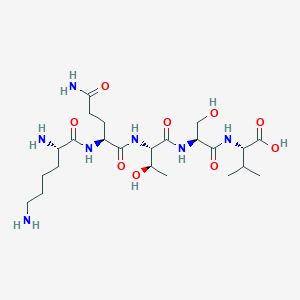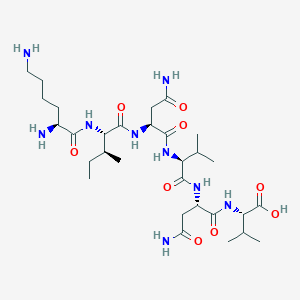
Formic acid;hydroperoxymethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formic acid can be synthesized through several methods, including:
Hydrolysis of Methyl Formate: This process involves the reaction of methyl formate with water to produce formic acid and methanol.
Oxidation of Methanol: Methanol can be oxidized using catalysts such as iron or copper to produce formic acid.
Carbonylation of Methanol: This method involves the reaction of methanol with carbon monoxide in the presence of a catalyst to produce formic acid.
Hydroperoxymethanol can be synthesized through the oxidation of methanol using hydrogen peroxide in the presence of an acidic catalyst.
Industrial Production Methods: The industrial production of formic acid primarily involves the hydrolysis of methyl formate. This method is preferred due to its efficiency and cost-effectiveness. The production of hydroperoxymethanol on an industrial scale is less common and typically involves the controlled oxidation of methanol.
Types of Reactions:
Oxidation: Formic acid can undergo oxidation to produce carbon dioxide and water. Hydroperoxymethanol can also undergo oxidation to produce formaldehyde and water.
Reduction: Formic acid can be reduced to methanol using reducing agents such as lithium aluminum hydride.
Substitution: Formic acid can participate in substitution reactions, such as the formation of formate esters when reacted with alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Iron, copper, platinum.
Major Products:
Oxidation of Formic Acid: Carbon dioxide and water.
Reduction of Formic Acid: Methanol.
Oxidation of Hydroperoxymethanol: Formaldehyde and water.
Applications De Recherche Scientifique
Formic acid; hydroperoxymethanol has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, including the production of formate esters and as a reducing agent.
Biology: Formic acid is used in the preservation of biological samples and as an antibacterial agent.
Medicine: Formic acid is used in the production of pharmaceuticals and as a preservative in some medications.
Industry: Formic acid is used in the leather industry for tanning, in the textile industry for dyeing and finishing, and as a preservative in animal feed.
Mécanisme D'action
The mechanism of action of formic acid involves its ability to donate protons (H+) due to its acidic nature. This property allows it to participate in various chemical reactions, including oxidation and reduction. Hydroperoxymethanol, being a peroxide, can act as an oxidizing agent, facilitating the transfer of oxygen atoms in chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific context and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Formic acid; hydroperoxymethanol can be compared with other similar compounds such as:
Acetic Acid: Another simple carboxylic acid with the formula CH3COOH. Unlike formic acid, acetic acid has a methyl group attached to the carboxyl group.
Methanol: A simple alcohol with the formula CH3OH. Methanol is a precursor to both formic acid and hydroperoxymethanol.
Hydrogen Peroxide: A common oxidizing agent with the formula H2O2. Hydroperoxymethanol is similar in that it contains a peroxide group.
Uniqueness: The combination of formic acid and hydroperoxymethanol results in a compound with unique properties, such as enhanced reactivity due to the presence of both acidic and oxidizing functional groups. This makes it a valuable reagent in various chemical processes.
Propriétés
Numéro CAS |
173460-34-9 |
|---|---|
Formule moléculaire |
C2H6O5 |
Poids moléculaire |
110.07 g/mol |
Nom IUPAC |
formic acid;hydroperoxymethanol |
InChI |
InChI=1S/CH4O3.CH2O2/c2-1-4-3;2-1-3/h2-3H,1H2;1H,(H,2,3) |
Clé InChI |
MAHIEQJLOLAAFS-UHFFFAOYSA-N |
SMILES canonique |
C(O)OO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


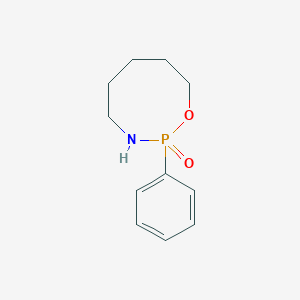
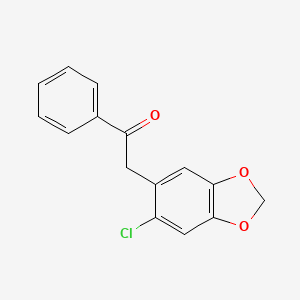
![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
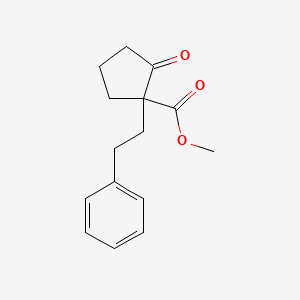
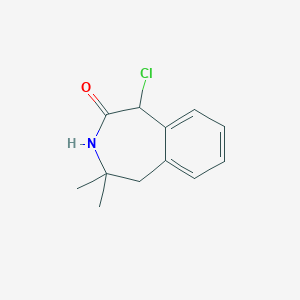
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)

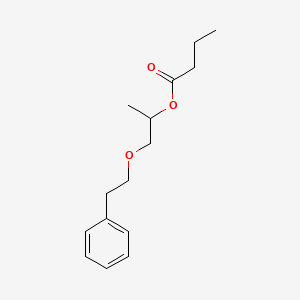

![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
